1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one
Overview
Description
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one typically involves the halogenation of 2,5-dimethylphenyl derivatives. One common method includes the bromination of 2,5-dimethylphenyl using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2,5-dimethylphenyl compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted phenyl derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions yield alcohols.
Scientific Research Applications
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.
Comparison with Similar Compounds
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethanol: A reduced form with similar reactivity but different physical properties.
4-Bromo-2,5-dimethylphenylboronic acid: A boronic acid derivative used in cross-coupling reactions.
1,4-Dibromo-2,5-dimethylbenzene: A dibromo derivative with distinct reactivity and applications.
Uniqueness: 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one is unique due to its combination of bromine and chlorine atoms, which confer specific reactivity patterns and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Biological Activity
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and implications in various fields of research.
Synthesis
The synthesis of this compound typically involves the bromination of 2,5-dimethylphenol followed by chlorination. The synthetic route can be optimized to enhance yield and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, a study on related compounds demonstrated cytotoxic activities against various cancer cell lines:
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF-7 | 45 |
Compound B | HCT-116 | 6 |
Compound C | HepG-2 | 48 |
These compounds showed significant inhibition of cell proliferation and induced apoptosis, suggesting that structural modifications can enhance their antitumor efficacy .
The mechanism by which these compounds exert their effects often involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis. For example, molecular docking studies have indicated that these compounds fit well into the CDK2 active site, facilitating effective binding and inhibition .
Enzymatic Inhibition
In addition to their cytotoxic effects, these compounds have been shown to inhibit specific enzymes involved in cancer progression. For instance, certain derivatives displayed IC50 values as low as 0.057 μM against CDK2/cyclin A2 complexes, highlighting their potential as therapeutic agents in cancer treatment .
Case Study 1: Anticancer Properties
A recent investigation into the anticancer properties of a related compound revealed its ability to induce apoptosis in HCT116 cells through increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins. The study reported a significant increase in early and late apoptotic cells when treated with the compound .
Case Study 2: Pharmacokinetics
In silico studies assessing the pharmacokinetic properties of this class of compounds indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These findings suggest that modifications to the structure could lead to improved bioavailability and reduced side effects in clinical applications .
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-6-4-9(11)7(2)3-8(6)10(13)5-12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVHDILPSUAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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